molecular formula C4H5F3O2 B13837388 1,1,1-Trifluoro-3-hydroxybutan-2-one

1,1,1-Trifluoro-3-hydroxybutan-2-one

Cat. No.: B13837388
M. Wt: 142.08 g/mol
InChI Key: UEILDSPTTFYDMG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-hydroxybutan-2-one is a fluorinated organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the third carbon in a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In industrial settings, the continuous synthesis method is often preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor . The reaction mixture is then continuously extracted to obtain the desired product. This process minimizes product loss and enhances safety by avoiding batch production hazards.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-oxobutan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-3-hydroxybutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-hydroxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-hydroxybutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. In biochemical applications, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity . The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-hydroxybutan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

1,1,1-trifluoro-3-hydroxybutan-2-one

InChI

InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3

InChI Key

UEILDSPTTFYDMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)O

Origin of Product

United States

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